molecular formula C18H21N5O2 B2643875 N-tert-butyl-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 895013-86-2

N-tert-butyl-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2643875
CAS No.: 895013-86-2
M. Wt: 339.399
InChI Key: CAJYXCHCQHZHMG-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a pyrazolopyrimidine derivative characterized by a tert-butyl group, a 2-methylphenyl substituent, and an acetamide side chain.

Properties

IUPAC Name

N-tert-butyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-12-7-5-6-8-14(12)23-16-13(9-20-23)17(25)22(11-19-16)10-15(24)21-18(2,3)4/h5-9,11H,10H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJYXCHCQHZHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate undergoes cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core. The final step involves the acylation of the core with tert-butyl bromoacetate under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

Antiviral Activity

The pyrazolo[3,4-d]pyrimidine scaffold, to which this compound belongs, has been identified as a promising structure for developing antiviral agents. Research indicates that derivatives of this scaffold can act as selective inhibitors of protein kinases, which are crucial for viral replication and pathogenesis. Specifically, compounds similar to N-tert-butyl-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide have shown potential against β-coronaviruses by inhibiting the casein kinase 2 (CSNK2) pathway, which is vital for viral lifecycle processes .

Cancer Therapeutics

The compound's ability to inhibit key kinases makes it a candidate for cancer treatment. Inhibitors targeting CSNK2 have been associated with reduced cell proliferation in various cancer cell lines. The structural modifications of pyrazolo[3,4-d]pyrimidines can enhance their selectivity and potency against specific cancer-related pathways .

Inhibition of Kinase Activity

This compound functions primarily through its interaction with ATP-binding sites of kinases. This interaction disrupts the phosphorylation processes essential for cell signaling pathways involved in growth and survival .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds has shown that modifications at specific positions can significantly affect their biological activity. For instance, altering substituents on the pyrazolo ring can improve metabolic stability and solubility while maintaining potency .

Case Study: CSNK2 Inhibition

In a study evaluating a series of pyrazolo[3,4-d]pyrimidine derivatives, this compound was tested for its inhibitory effects on CSNK2A1 and CSNK2A2 kinases. The results indicated that this compound exhibited significant inhibition with IC50 values comparable to known inhibitors .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies have shown that modifications to the compound can enhance its bioavailability while minimizing toxicity. For example, certain substituents have been found to improve solubility without compromising the compound's efficacy against target kinases .

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, F): Compounds like BF23326 (3-chlorophenyl) and 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl) derivatives may exhibit stronger hydrogen bonding or metabolic stability compared to the target compound’s 2-methylphenyl group . Hydrophilic Groups (e.g., hydroxyl): The hydroxylated analogue from likely has improved aqueous solubility, which could enhance bioavailability relative to the target compound .

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for N-tert-butyl-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide?

  • Methodology :

  • Stepwise Cyclization : Start with pyrazolo[3,4-d]pyrimidin-4-one intermediates. Introduce tert-butyl acetamide via nucleophilic substitution (e.g., coupling with tert-butylamine derivatives under anhydrous DCM/DMF with EDCI/HOBt activation) .
  • Heterocycle Functionalization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 2-methylphenyl group to the pyrimidine core. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
    • Key Data :
ParameterValueSource
Yield (optimized)65-72%Synthetic protocols in
Purity (HPLC)≥98% (PubChem)

Q. How can structural characterization of this compound be validated?

  • Analytical Techniques :

  • NMR : Confirm tert-butyl group (δ 1.2–1.4 ppm, singlet) and pyrazolo-pyrimidine backbone (δ 8.3–8.7 ppm, aromatic protons) .
  • X-ray Crystallography : Resolve steric hindrance around the tert-butyl moiety to confirm spatial arrangement .
    • Data Interpretation : Compare experimental IR spectra (C=O stretch at ~1680 cm⁻¹) with DFT-calculated vibrational modes .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for pyrazolo-pyrimidine derivatives?

  • Case Study :

  • Assay Variability : Differences in kinase inhibition (IC₅₀) may arise from buffer pH (e.g., Tris-HCl vs. HEPES) affecting protonation states. Standardize assay conditions to pH 7.4 with 1 mM DTT .
  • Metabolic Stability : Use liver microsomes (human/rat) to compare oxidative degradation rates. For example, tert-butyl groups may reduce CYP3A4-mediated metabolism compared to methyl substituents .

Q. How can computational modeling predict binding modes of this compound to kinase targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with crystal structures of Aurora Kinase A (PDB: 3E5A). Parameterize the ligand with GAFF2 force field .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of hydrogen bonds between the acetamide carbonyl and kinase hinge region (e.g., Glu211) .
    • Key Findings :
InteractionEnergy (kcal/mol)Reference
Acetamide–Glu211-5.2
Pyrimidine–Lys162-3.8

Q. What experimental designs address stability challenges in aqueous formulations?

  • Approach :

  • Forced Degradation : Expose to UV (254 nm, 48 hrs) and analyze by LC-MS. Tert-butyl groups show photostability but may hydrolyze in acidic buffers (pH <4) .
  • Lyophilization : Optimize cryoprotectants (e.g., 5% trehalose) to prevent aggregation during freeze-drying. Monitor residual solvent (≤0.1% DMSO) via GC .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting logP values for this compound?

  • Factors :

  • Measurement Methods : Shake-flask (logP = 2.8) vs. HPLC-derived (logP = 3.2) methods differ due to ionization effects. Use pH-metric titration (Sirius T3) for accurate determination .
  • Isomerism : Syn/anti configurations of the pyrazolo-pyrimidine core (evidenced by NOESY correlations) may influence partitioning .

Tables for Key Properties

Property Value Method Source
Molecular FormulaC₂₁H₂₃N₅O₂HRMS (ESI+)
Melting Point218–220°CDSC
Solubility (H₂O)0.12 mg/mLShake-flask
Plasma Protein Binding89% (human)Equilibrium dialysis

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